5-(1-Chloroethyl)furo[2,3-b]pyridine
Description
5-(1-Chloroethyl)furo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused furan-pyridine ring system with a chloroethyl substituent at position 3. This structural motif combines the electron-deficient pyridine ring with the electron-rich furan oxygen, creating unique electronic properties that influence reactivity and biological interactions .
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-(1-chloroethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8ClNO/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,1H3 |
InChI Key |
VLMHACJBLYJQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=CO2)Cl |
Origin of Product |
United States |
Preparation Methods
- A multi-catalytic protocol involving gold, palladium, and phosphoric acid enables the construction of furo[2,3-b]pyridine derivatives.
- The process involves a relay cycloisomerization/asymmetric [4 + 2] cycloaddition between ynamides and the carbonate of 4-hydroxy-2-cyclopentenone .
- Industrial production methods may vary, but this synthetic route provides a straightforward approach.
Chemical Reactions Analysis
- Common reagents include gold catalysts, palladium catalysts, and phosphoric acid.
- Major products are diverse furo[2,3-b]pyridine derivatives with good yields and diastereo/enantioselectivities.
5-(1-Chloroethyl)furo[2,3-b]pyridine: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as building blocks for more complex heterocycles.
Biology: Investigated for potential biological activities.
Medicine: Possible therapeutic applications.
Industry: May serve as intermediates in drug synthesis or materials science.
Mechanism of Action
- The exact mechanism is context-dependent and may involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise effects and pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic and Pharmacokinetic Differences
- Core Heteroatom Impact: Replacing sulfur (thieno[2,3-b]pyridines) with oxygen (furo[2,3-b]pyridines) increases electron density at the fused ring, altering target selectivity (e.g., antimicrobial vs. anticancer) .
- Halogen Effects : Chloroethyl substituents likely improve membrane permeability over smaller halogens (Cl/Br) due to increased hydrophobicity, though this may reduce aqueous solubility compared to polar groups (e.g., carboxylates) .
- Solubility: Pyrrolo[2,3-b]pyridines (nitrogen-containing analogs) exhibit better intrinsic solubility than furo derivatives, often requiring solubilizing agents for thieno analogs .
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